molecular formula C12H12N2O3 B8629163 ethyl 2-(1-methyl-1H-indazol-5-yl)-2-oxoacetate

ethyl 2-(1-methyl-1H-indazol-5-yl)-2-oxoacetate

Cat. No. B8629163
M. Wt: 232.23 g/mol
InChI Key: HYTPSPLEFIIMNR-UHFFFAOYSA-N
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Patent
US08987250B2

Procedure details

To a solution of 5-bromo-1-methyl-1H-indazole (Aldrich, 1.06 g, 5 mmol) in THF (22 mL) at −78° C. was added n-butyllithium (2.2 mL, 2.5 M, 5.5 mmol) slowly. The mixture was stirred for 20 minutes, and the solution of diethyl oxalate (0.68 mL, 5.0 mmol) in THF (5 mL) was added over one minute period. The reaction was kept at −78° C. for 40 minutes, and was quenched with saturated ammonium chloride solution and warmed to 25° C. The mixture was extracted with ethyl acetate, and the organic phase was washed with water, brine, and dried over sodium sulfate. Concentration and purification with flash column chromatography (hexanes/EtOAc) gave ethyl 2-(1-methyl-1H-indazol-5-yl)-2-oxoacetate. LCMS-ESI+: calc'd for C12H13N2O3: 233.2 (M+H+); Found: 233.0 (M+H+).
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
0.68 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([CH3:11])[N:6]=[CH:5]2.C([Li])CCC.[C:17](OCC)(=[O:23])[C:18]([O:20][CH2:21][CH3:22])=[O:19]>C1COCC1>[CH3:11][N:7]1[C:8]2[C:4](=[CH:3][C:2]([C:17](=[O:23])[C:18]([O:20][CH2:21][CH3:22])=[O:19])=[CH:10][CH:9]=2)[CH:5]=[N:6]1

Inputs

Step One
Name
Quantity
1.06 g
Type
reactant
Smiles
BrC=1C=C2C=NN(C2=CC1)C
Name
Quantity
2.2 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
22 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.68 mL
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction was kept at −78° C. for 40 minutes
Duration
40 min
CUSTOM
Type
CUSTOM
Details
was quenched with saturated ammonium chloride solution
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic phase was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Concentration and purification with flash column chromatography (hexanes/EtOAc)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CN1N=CC2=CC(=CC=C12)C(C(=O)OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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